molecular formula C10H6ClNO2 B1433744 3-Chloroisoquinoline-5-carboxylic acid CAS No. 1337880-37-1

3-Chloroisoquinoline-5-carboxylic acid

Cat. No. B1433744
CAS RN: 1337880-37-1
M. Wt: 207.61 g/mol
InChI Key: UCZRSODBXBGUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-Chloroisoquinoline-5-carboxylic acid is C10H6ClNO2 . Its molecular weight is 207.61 g/mol .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at 0-8 °C . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Chemistry and Synthesis :

    • 3-Chloroisoquinoline and related compounds have been studied for their potential in various chemical synthesis processes. For example, the reaction of phthalide-3-carboxylic acid with isoquinoline derivatives, including 1-chloroisoquinoline, has been explored (Donati, Hung, & Prager, 1990). Similarly, innovative synthesis methods for 3-halo-2-phenylquinoline-4-carboxylic acids have been developed, demonstrating the versatility of these compounds in chemical synthesis (Raveglia et al., 1997).
  • Biological and Microbial Activity :

    • The metabolic processes involving 3-chloroisoquinoline derivatives in microorganisms have been a subject of study. For instance, bacteria capable of using 3-chloroquinoline carboxylic acid as a carbon and energy source have been identified, providing insights into microbial metabolism and potential bioremediation applications (Tibbles, Müller, & Lingens, 1989).
  • Pharmacological Research :

    • While excluding information on drug use, dosage, and side effects, it's notable that various derivatives of 3-chloroisoquinoline have been investigated for their potential in pharmacological applications. For instance, certain 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline derivatives have been evaluated for their antimycobacterial activity, highlighting the role of these compounds in developing new therapeutic agents (Marvadi et al., 2020).
  • Material Science and Catalysis :

    • The use of chloroisoquinoline derivatives in material science, particularly as catalysts, has been explored. For example, novel nanomagnetic reusable catalysts based on derivatives of isoquinoline have been synthesized for efficient synthesis of certain organic compounds, demonstrating the material's utility in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Safety and Hazards

3-Chloroisoquinoline-5-carboxylic acid may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

3-Chloroisoquinoline-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways . Additionally, this compound can bind to specific receptors on cell surfaces, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect various cellular functions, such as proliferation, differentiation, and apoptosis. Moreover, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exert beneficial effects, such as modulating specific signaling pathways or enhancing metabolic activity . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the tricarboxylic acid (TCA) cycle, a central metabolic pathway that generates energy through the oxidation of acetyl-CoA . By modulating the activity of enzymes involved in the TCA cycle, this compound can impact cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, impacting metabolic processes and energy production .

properties

IUPAC Name

3-chloroisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-8-6(5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZRSODBXBGUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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